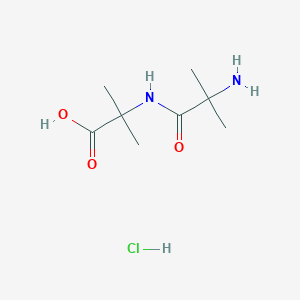

2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride

Overview

Description

2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride (AMPA-HCl) is a type of synthetic amino acid that is used in various scientific research applications. It is a derivative of the naturally occurring amino acid glutamate and is structurally similar to the excitatory neurotransmitter glutamate. AMPA-HCl is known to have a range of biochemical and physiological effects, and is used in laboratory experiments to study the effects of glutamate on the nervous system.

Scientific Research Applications

Polymer Synthesis and Applications

In Situ Attachment of Acrylamido Sulfonic Acid-Based Monomer in Terpolymer Hydrogel This study discusses the synthesis of smart hydrogels through grafting and in situ inclusion of acrylamido-based monomers for the removal of metal ions and dyes. The hydrogel showed excellent physicochemical properties and recyclability, demonstrating its potential in environmental applications (Singha et al., 2019).

Preparation and Characterization of Cationic Poly(N-isopropylacrylamide) Copolymer Latexes This research focuses on the synthesis of cationic poly(N-isopropylacrylamide) copolymer latexes, emphasizing the role of aminoethyl-methacrylate hydrochloride in polymerization kinetics and particle nucleation. The study provides insights into the development of polymers with potential applications in drug delivery systems (Meunier et al., 1995).

Biochemical Studies and Drug Design

Computational Peptidology for Antifungal Tripeptides A computational study explored the chemical reactivity and molecular properties of new antifungal tripeptides. The research used density functional theory to predict the bioactivity scores of these peptides, providing a basis for drug design (Flores-Holguín et al., 2019).

Environmental Applications

Use of Biopolymers and Acrylamide-based Hydrogels for Sorption of Metal Ions This study investigated the use of hydrogels based on biopolymers and acrylamide monomers for the sorption of transition metal ions from aqueous solutions. The hydrogels' ion exchange properties and effect of functionalization on metal ion uptake highlight their potential in water purification technologies (Chauhan et al., 2006).

Chemical Synthesis and Characterization

Synthesis of Biobased Succinonitrile from Glutamic Acid This research presents a novel route for synthesizing biobased succinonitrile from glutamic acid and glutamine, demonstrating an approach to producing 1,4-diaminobutane, a key precursor for polyamide production, from plant proteins (Lammens et al., 2011).

properties

IUPAC Name |

2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-7(2,9)5(11)10-8(3,4)6(12)13;/h9H2,1-4H3,(H,10,11)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUMUPKTXLDOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(C)(C)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

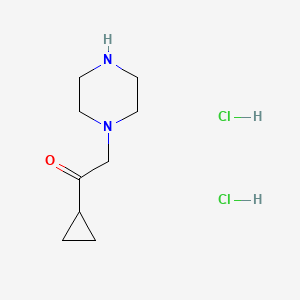

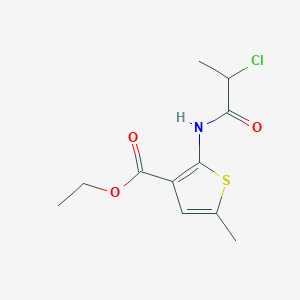

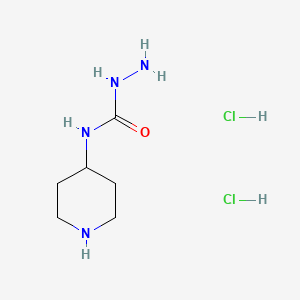

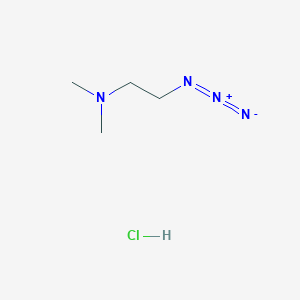

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)

![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)

![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)

![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)